molecular formula C10H11IO2 B10759952 2-Benzyl-3-iodopropanoic acid

2-Benzyl-3-iodopropanoic acid

Cat. No.: B10759952
M. Wt: 290.10 g/mol
InChI Key: CRYXPGIJLMKFPX-VIFPVBQESA-N
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Description

2-Benzyl-3-Iodopropanoic Acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The molecular formula of this compound is C10H11IO2, and it has a molecular weight of approximately 290.0976 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-Iodopropanoic Acid typically involves the iodination of a suitable precursor. One common method is the iodination of 2-Benzylpropanoic Acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-Iodopropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-3-Iodopropanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzyl-3-Iodopropanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The iodide group can participate in various biochemical reactions, including halogen bonding and nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-3-Iodopropanoic Acid is unique due to the presence of both the benzyl and iodide groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

(2R)-2-benzyl-3-iodopropanoic acid

InChI

InChI=1S/C10H11IO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1

InChI Key

CRYXPGIJLMKFPX-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CI)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CI)C(=O)O

Origin of Product

United States

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